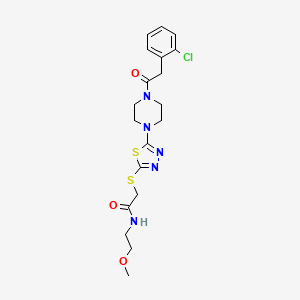
2-((5-(4-(2-(2-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-(2-(2-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C19H24ClN5O3S2 and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield and purity?
- Methodology: Synthesis typically involves sequential coupling of thiadiazole, piperazine, and acetamide moieties. Key steps include thiol-thiadiazole coupling (via nucleophilic substitution) and acylation of the piperazine ring. Solvents like dimethyl sulfoxide (DMSO) or ethanol are used under reflux (80–100°C), with reaction times ranging from 6–24 hours. Catalysts such as sodium hydride or triethylamine are employed to facilitate amide bond formation .
- Optimization: Yield and purity depend on solvent polarity, temperature control, and stoichiometric ratios. For example, excess thiol reagents improve thiadiazole coupling efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sulfur-containing intermediates .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Structural Confirmation:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) and confirms regioselectivity of thiadiazole substitution .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and detects side products like incomplete acylations .
- Purity Analysis: HPLC with UV detection (λ = 254 nm) quantifies impurities (<2% threshold). TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Data Analysis Framework:
Dose-Response Validation: Replicate assays (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to confirm target specificity .
Structural Modifications: Compare analogues (e.g., substituents on the 2-chlorophenyl or piperazine groups) to isolate pharmacophoric motifs. For instance, electron-withdrawing groups (e.g., -Cl) enhance thiadiazole’s electron-deficient character, modulating enzyme inhibition .
- Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or DNA gyrase, correlating with experimental IC₅₀ values .
Q. What strategies mitigate instability issues during long-term storage or in vivo studies?
- Stability Profiling:
- Thermal Stability: Thermogravimetric analysis (TGA) identifies decomposition temperatures (>150°C typical for thiadiazoles). Storage at –20°C in amber vials prevents photodegradation .
- pH Sensitivity: Buffered solutions (pH 7.4) minimize hydrolysis of the acetamide group. LC-MS monitors degradation products (e.g., free thiols or piperazine fragments) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- SAR Design Principles:
- Piperazine Modifications: Replace the 2-chlorophenylacetyl group with fluorophenyl or nitrobenzoyl groups to alter lipophilicity and bioavailability .
- Thiadiazole Substitutions: Introduce methyl or ethyl groups at the 5-position to sterically hinder metabolic oxidation, improving plasma half-life .
- Synthetic Routes: Use Ullmann coupling for aryl-thiadiazole bonds or click chemistry for triazole linkages to diversify the scaffold .
Q. Methodological Recommendations
- Controlled Experiments: Always include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate solvent effects (DMSO ≤1% v/v in cell-based assays) .
- Data Reproducibility: Publish full spectral data (NMR, MS) and crystallographic parameters (if available) to enable cross-lab verification .
属性
IUPAC Name |
2-[[5-[4-[2-(2-chlorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3S2/c1-28-11-6-21-16(26)13-29-19-23-22-18(30-19)25-9-7-24(8-10-25)17(27)12-14-4-2-3-5-15(14)20/h2-5H,6-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAUHCSNTHNLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













